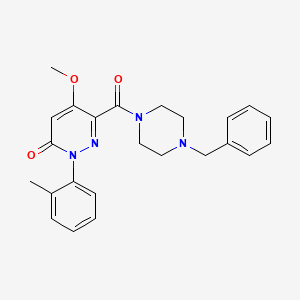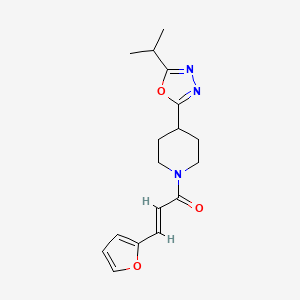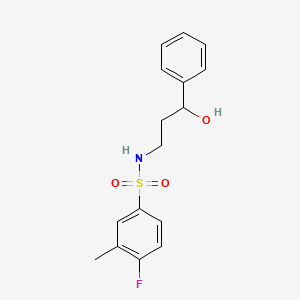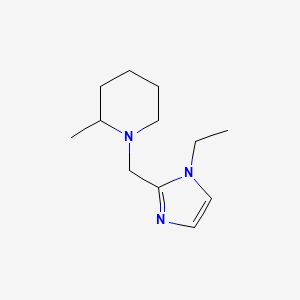![molecular formula C26H18N4O6 B2471524 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-32-2](/img/no-structure.png)
5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C26H18N4O6 and its molecular weight is 482.452. The purity is usually 95%.
BenchChem offers high-quality 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Characterization
Compounds with structural similarities to the queried chemical have been evaluated for their affinity at specific receptors and for their pharmacological profile. For example, derivatives of quinazoline and oxadiazole have been explored for their potential as AMPA receptor antagonists, showing potent effects in binding assays and functional activity tests. Such studies underscore their relevance in addressing neurological disorders and their potential in developing anticonvulsant therapies (Catarzi et al., 2010).
Antitumor and Antimicrobial Activities
Research has also been directed towards synthesizing novel bioactive analogs bearing oxadiazole moieties to test their antitumor activity. These efforts have led to the identification of compounds exhibiting significant potency against a variety of cancer cell lines, thereby highlighting their potential as chemotherapeutic agents (Maftei et al., 2013). Additionally, some derivatives have demonstrated antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Gupta et al., 2008).
Herbicidal Applications
The exploration of quinazoline derivatives extends into the agricultural sector as well, where they have been investigated for their herbicidal efficacy. Notably, some studies have focused on synthesizing triketone-containing quinazoline-2,4-diones, revealing compounds with promising herbicidal activity against a range of weed species. This research indicates the potential of such compounds in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014).
Vibrational Spectroscopic Studies
Further studies have employed vibrational spectroscopy to analyze the molecular structure and properties of quinazoline derivatives, aiming to better understand their chemical behavior and potential applications in medicinal chemistry. These investigations provide valuable insights into the electronic structure and interaction mechanisms at the molecular level (Sebastian et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the condensation of 2-phenylacetyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole. This intermediate is then reacted with 6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium methoxide to yield the final product.", "Starting Materials": [ "2-phenylacetyl chloride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde", "sodium methoxide" ], "Reaction": [ "Step 1: Condensation of 2-phenylacetyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and DMF to form 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole.", "Step 2: Reaction of 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole with 6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium methoxide in methanol to yield the final product, 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione." ] } | |
CAS番号 |
894932-32-2 |
製品名 |
5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
分子式 |
C26H18N4O6 |
分子量 |
482.452 |
IUPAC名 |
5-phenacyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C26H18N4O6/c31-20(16-7-3-1-4-8-16)13-29-19-12-22-21(34-15-35-22)11-18(19)25(32)30(26(29)33)14-23-27-24(28-36-23)17-9-5-2-6-10-17/h1-12H,13-15H2 |
InChIキー |
ZUPZSSXJLSLXMQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



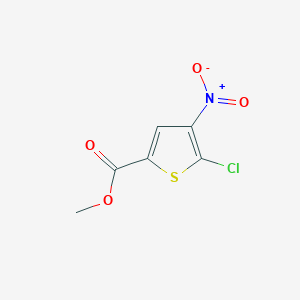
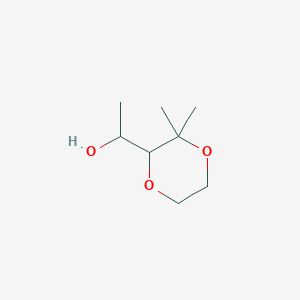
![2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2471444.png)
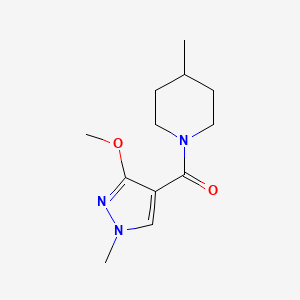
![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)
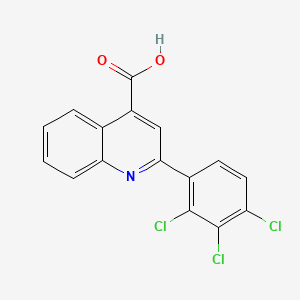
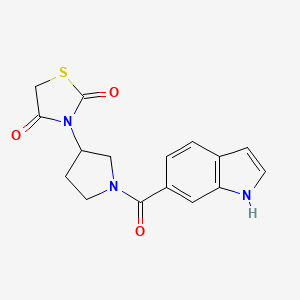
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)
